molecular formula C8H9N5O2S B12875460 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide CAS No. 51732-40-2

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide

Cat. No.: B12875460
CAS No.: 51732-40-2
M. Wt: 239.26 g/mol
InChI Key: JBTGJCIHTCIACD-UHFFFAOYSA-N
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Description

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a 1,2,3-triazole ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with biological targets:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(1H-1,2,4-triazol-1-yl)benzenesulfonamide: Similar structure but with a 1,2,4-triazole ring.

    4-Amino-N-(1H-1,2,3-triazol-4-yl)benzenesulfonamide: Similar structure but with the triazole ring attached at a different position.

Uniqueness

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. The 1,2,3-triazole ring provides stability and versatility in chemical reactions, making it a valuable scaffold in various applications .

Properties

CAS No.

51732-40-2

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

4-amino-N-(triazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-6-5-10-11-13/h1-6,12H,9H2

InChI Key

JBTGJCIHTCIACD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NN2C=CN=N2

Origin of Product

United States

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